(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano and phenylethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyphenoxy group allows for oxidation reactions, potentially forming quinones.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Ethyl acetoacetate: Known for its use in the acetoacetic ester synthesis.
Acetylacetone: Commonly used in various organic synthesis reactions. These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C28H24N4O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O4/c1-19-9-8-16-32-25(19)31-27(36-24-13-7-6-12-23(24)35-2)22(28(32)34)17-21(18-29)26(33)30-15-14-20-10-4-3-5-11-20/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)/b21-17+ |
InChI Key |
INWYJWNITYZQQV-HEHNFIMWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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